molecular formula C12H13FN2O3 B11824049 4-[2-fluoro-4-(2-nitroethenyl)phenyl]morpholine

4-[2-fluoro-4-(2-nitroethenyl)phenyl]morpholine

Cat. No.: B11824049
M. Wt: 252.24 g/mol
InChI Key: QESJIJTXIRIBKU-UHFFFAOYSA-N
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Description

4-[2-fluoro-4-(2-nitroethenyl)phenyl]morpholine is an organic compound with the molecular formula C12H13FN2O3 It is a derivative of morpholine, a heterocyclic amine, and contains a fluoro-substituted phenyl ring with a nitroethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-fluoro-4-(2-nitroethenyl)phenyl]morpholine typically involves the following steps:

    Nitration: The starting material, 2-fluoro-4-nitrophenyl, undergoes nitration to introduce the nitro group.

    Vinylation: The nitro-substituted compound is then subjected to a vinylation reaction to introduce the nitroethenyl group.

    Morpholine Introduction: Finally, the morpholine ring is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve continuous synthesis processes to ensure high yield and purity. These methods often utilize automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

4-[2-fluoro-4-(2-nitroethenyl)phenyl]morpholine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The fluoro and nitro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Products may include nitroso derivatives or other oxidized forms.

    Reduction: The major product is the corresponding amine derivative.

    Substitution: Substituted derivatives with various nucleophiles.

Scientific Research Applications

4-[2-fluoro-4-(2-nitroethenyl)phenyl]morpholine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-fluoro-4-(2-nitroethenyl)phenyl]morpholine involves its interaction with specific molecular targets. The nitroethenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions may affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-fluoro-4-nitrophenyl)morpholine
  • 4-(2-fluoro-4-methylphenyl)morpholine
  • 4-(2-fluoro-4-chlorophenyl)morpholine

Uniqueness

4-[2-fluoro-4-(2-nitroethenyl)phenyl]morpholine is unique due to the presence of both a fluoro-substituted phenyl ring and a nitroethenyl group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C12H13FN2O3

Molecular Weight

252.24 g/mol

IUPAC Name

4-[2-fluoro-4-(2-nitroethenyl)phenyl]morpholine

InChI

InChI=1S/C12H13FN2O3/c13-11-9-10(3-4-15(16)17)1-2-12(11)14-5-7-18-8-6-14/h1-4,9H,5-8H2

InChI Key

QESJIJTXIRIBKU-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C=C[N+](=O)[O-])F

Origin of Product

United States

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